2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one
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Overview
Description
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is an organic compound with a unique structure that includes a fused cyclopentanone and benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of tetramethylcyclopentadiene with an appropriate oxidizing agent. The reaction conditions typically include maintaining a temperature range of 35-40°C and using solvents like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide in acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halo-aryl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares a similar core structure but lacks the tetramethyl substitutions.
2,3-Dihydro-3,3,4,5-tetramethyl-1H-inden-1-one: Another closely related compound with slight structural variations.
Uniqueness
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is unique due to its specific tetramethyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
711-43-3 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h5-6H2,1-4H3 |
InChI Key |
OSPFVPPFODDSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)CCC2=O)C)C |
Origin of Product |
United States |
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